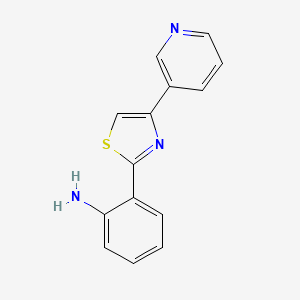![molecular formula C11H8N4O2 B7589402 2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen, oxygen, and carbon atoms.
Mécanisme D'action
The exact mechanism of action of 2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline is not fully understood. However, studies have suggested that it exerts its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been suggested that its fluorescent properties are due to its ability to chelate metal ions.
Biochemical and Physiological Effects:
2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline has been shown to have both biochemical and physiological effects. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. Furthermore, it has been suggested that its fluorescent properties can be used for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations is its potential toxicity to cells at high concentrations. Therefore, further studies are needed to determine the optimal concentration for its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline. One direction is the further investigation of its antibacterial and antifungal properties. Another direction is the study of its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to determine the optimal concentration for its use in lab experiments and to investigate its potential toxicity to cells. Furthermore, the development of new methods for the synthesis of 2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline could lead to the discovery of new applications for this compound.
Méthodes De Synthèse
2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline can be synthesized using various methods. One of the most common methods involves the reaction of 2-amino-5-nitrophenol with glyoxal in the presence of ammonium acetate. This reaction leads to the formation of 2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline. Other methods involve the use of different reagents and catalysts.
Applications De Recherche Scientifique
2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
2-[5-(1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-8-4-2-1-3-7(8)10-13-11(17-15-10)9-5-6-16-14-9/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWFAHCOXADWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NOC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)


![5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589339.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)
![3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine](/img/structure/B7589360.png)
![N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7589361.png)

![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)

![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)